molecular formula C11H12BrNO3 B8382234 Methyl 3-[(4-bromobenzyl)amino]-3-oxopropanoate

Methyl 3-[(4-bromobenzyl)amino]-3-oxopropanoate

Cat. No. B8382234
M. Wt: 286.12 g/mol
InChI Key: RNJLNINGQUMDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-bromobenzyl)amino]-3-oxopropanoate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-[(4-bromobenzyl)amino]-3-oxopropanoate

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)methylamino]-3-oxopropanoate

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)6-10(14)13-7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

RNJLNINGQUMDAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(4-bromophenyl)methanamine hydrochloride (8.56 g, 38.5 mmol), MeCN (50 mL) and NEt3 (5.36 mL, 38.5 mmol) was added methyl 3-chloro-3-oxopropanoate (3.17 mL, 29.6 mmol). The reaction was aged about an hour before NEt3 (10.7 mL, 77 mmol) was added. The reaction was aged about 20 min and was concentrated. The reaction was diluted with EtOAc and washed with brine and aq. 2M Na2CO3 solution followed by aq. 2 M HCl and water. The organic portion was concentrated. The residue was purified by flash chromatography on silica gel gradient eluted with 0-90% EtOAc/hexane to afford the product.
Quantity
8.56 g
Type
reactant
Reaction Step One
Name
Quantity
5.36 mL
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Two

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